molecular formula C8H12N2O2 B13109670 Uracil, 3,6-dimethyl-5-ethyl- CAS No. 90197-47-0

Uracil, 3,6-dimethyl-5-ethyl-

Cat. No.: B13109670
CAS No.: 90197-47-0
M. Wt: 168.19 g/mol
InChI Key: OOKYGLJIVQNEGX-UHFFFAOYSA-N
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Description

Uracil, 3,6-dimethyl-5-ethyl-, also known by its IUPAC name 5-ethyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione , is a heterocyclic compound. It belongs to the pyrimidine family and shares structural similarities with uracil, a naturally occurring nucleobase found in RNA. The additional methyl and ethyl groups at specific positions modify its properties and reactivity.

Preparation Methods

a. Synthetic Routes

Several synthetic methods lead to the formation of 3,6-dimethyl-5-ethyluracil. Here are some notable approaches:

  • Alkylation of Uracil Derivatives

    • Alkylation reactions introduce alkyl groups at specific positions. For instance, starting from uracil, selective alkylation at the 5-position followed by methylation at the 6-position yields the desired compound.
    • Nucleophilic substitution of halogenated uracil derivatives can also be employed to introduce substituents.
  • Cyclization Strategies

    • Cyclization reactions can form the six-membered heterocyclic ring of 3,6-dimethyl-5-ethyluracil.
    • Various cyclization conditions and reagents can be explored to achieve this transformation.

b. Industrial Production

The industrial-scale synthesis of 3,6-dimethyl-5-ethyluracil typically involves optimized versions of the above methods. specific proprietary processes may vary among manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-5-ethyluracil undergoes various chemical reactions, including:

    Oxidation: Oxidative processes can modify the methyl and ethyl groups.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents can be replaced by other groups.

    Annulation: Formation of annelated derivatives (e.g., fused rings).

Common Reagents and Major Products

    Methylation: Methylation agents (e.g., methyl iodide) yield 3,6-dimethyl-5-ethyluracil.

    Alkylation: Alkyl halides (e.g., ethyl bromide) introduce the ethyl group.

    Cyclization: Cyclizing agents (e.g., Lewis acids) form the pyrimidine ring.

Scientific Research Applications

3,6-dimethyl-5-ethyluracil finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying nucleobase modifications and interactions.

    Medicine: Investigating potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting nucleic acid metabolism or protein function.

Comparison with Similar Compounds

3,6-dimethyl-5-ethyluracil stands out due to its unique combination of methyl and ethyl substituents. Similar compounds include uracil derivatives with different alkyl groups or additional functional moieties.

Properties

CAS No.

90197-47-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-ethyl-3,6-dimethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12)10(3)7(6)11/h4H2,1-3H3,(H,9,12)

InChI Key

OOKYGLJIVQNEGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)N(C1=O)C)C

Origin of Product

United States

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